molecular formula C20H22N4 B3061001 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine CAS No. 236745-06-5

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine

Cat. No. B3061001
CAS RN: 236745-06-5
M. Wt: 318.4 g/mol
InChI Key: DFCVNIYZQBAOIV-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine” is a complex organic compound containing multiple pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other pyridine derivatives. For instance, 2-(Pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid (MAA), which can be selectively removed, after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine rings and amine groups. For example, pyridine is a polar molecule and is often used as a solvent in laboratories .

Scientific Research Applications

Catalysts in Organic Synthesis

The compound 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine and its derivatives have been investigated for their potential as ligands in the development of metal complexes with catalytic activities. For instance, complexes involving palladium and nickel with these ligands have shown high catalytic activities in ethylene dimerization and oligomerization processes. These catalytic systems exhibit selective conversion of ethylene to butene, hexene, and other oligomers under certain conditions, highlighting their potential in the industrial synthesis of higher olefins from ethylene, which is a key feedstock in the chemical industry (Nyamato, Ojwach, & Akerman, 2015; 2016).

Coordination Chemistry and Material Science

Derivatives of this compound have been utilized in the synthesis of various metal complexes that exhibit interesting coordination geometries and properties. These complexes have been studied for their potential applications in material science, including the development of electrooptic films and as models for enzymatic processes like methane monooxygenases. The versatility in coordination behavior makes these ligands suitable for constructing complexes with diverse structural motifs, which can be explored for their optical, electronic, and catalytic properties. For example, zinc(II) complexes with these ligands have been examined for their phosphatase activity and potential in hydroxylation reactions, mimicking the action of natural enzymes (Facchetti et al., 2006; Sankaralingam & Palaniandavar, 2014).

Supramolecular Chemistry

The ability of these ligands to form hydrogen bonds and π-π interactions makes them interesting candidates for the design of supramolecular assemblies. Research in this area focuses on how these ligands, through their coordination to metal centers, can lead to the formation of novel supramolecular architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and as components in molecular electronic devices. The intricate hydrogen bonding and π-stacking interactions observed in these complexes contribute to our understanding of the forces that govern supramolecular assembly and provide a basis for designing new materials with specific functions (Jacobs, Chan, & O'Connor, 2013).

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Pyridine derivatives have found use in a variety of fields, including the pharmaceutical industry, the production of dyes and pigments, and as solvents and reagents in chemistry .

properties

IUPAC Name

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-4-12-21-18(7-1)10-15-24(17-20-9-3-6-14-23-20)16-11-19-8-2-5-13-22-19/h1-9,12-14H,10-11,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVNIYZQBAOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573407
Record name 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

236745-06-5
Record name 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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